1-Dehydroxybaccatin IV

Nitric oxide inhibition Inflammation Macrophage assay

1-Dehydroxybaccatin IV (CAS 57672-78-3) is a tetracyclic taxane diterpene isolated from the heartwood and stem bark of Taxus species including T. mairei, T.

Molecular Formula C32H44O13
Molecular Weight 636.7 g/mol
Cat. No. B211268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Dehydroxybaccatin IV
Molecular FormulaC32H44O13
Molecular Weight636.7 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)CC1OC(=O)C)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C32H44O13/c1-14-22(40-15(2)33)11-21-26(42-17(4)35)28-31(10,23(41-16(3)34)12-24-32(28,13-39-24)45-20(7)38)29(44-19(6)37)27(43-18(5)36)25(14)30(21,8)9/h21-24,26-29H,11-13H2,1-10H3/t21-,22-,23-,24+,26+,27+,28-,29-,31+,32-/m0/s1
InChIKeyGHSKUVKACGPNGN-CZYGJQDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

1-Dehydroxybaccatin IV for Research Procurement: A Structurally Distinct Taxane Diterpene with Defined NO Inhibitory Activity


1-Dehydroxybaccatin IV (CAS 57672-78-3) is a tetracyclic taxane diterpene isolated from the heartwood and stem bark of Taxus species including T. mairei, T. yunnanensis, T. baccata, and T. wallichiana [1]. It belongs to the baccatin subclass of taxanes and is distinguished from its closest structural analog baccatin IV by the absence of the C1β-hydroxyl group, resulting in a molecular formula of C32H44O13 (MW 636.69) versus C32H44O14 (MW 652.69) for baccatin IV [2]. The compound exhibits concentration-dependent nitric oxide (NO) inhibition with an IC50 of 32.2 μM in lipopolysaccharide-activated macrophage assays, as reported in the primary literature [1]. 1-Dehydroxybaccatin IV is supplied at ≥98% purity by multiple vendors and is intended exclusively for research use.

Why 1-Dehydroxybaccatin IV Cannot Be Replaced by Generic Baccatin Analogs: Structural and Pharmacological Decoupling


Taxane diterpenes within the baccatin subclass exhibit steep structure-activity divergence driven by single hydroxyl group alterations at the C1β position. 1-Dehydroxybaccatin IV and baccatin IV differ by exactly one oxygen atom (16 Da), yet this modification decouples their biological profiles: 1-dehydroxybaccatin IV acts as a direct substrate for the dedicated biosynthetic enzyme TmT1βH, which specifically hydroxylates the vacant C1β position to generate baccatin IV [1]. In cytotoxicity screening against five human cancer cell lines, baccatin IV and other taxanes bearing the C-13 phenylalanine substituent exhibited IC50 values from 1.4 to 88.1 μM, whereas 1-dehydroxybaccatin IV was notably excluded from the active compound set, indicating a functionally meaningful loss of cytotoxic potency attributable to its structural features [2]. These orthogonal functional profiles mean that 1-dehydroxybaccatin IV cannot be interchanged with baccatin IV or other taxanes without altering experimental outcomes.

Quantitative Differential Evidence for 1-Dehydroxybaccatin IV Against Closest Analogs


NO Inhibitory Activity of 1-Dehydroxybaccatin IV Compared to Co-Isolated Taxanes in a Head-to-Head Assay

In the Banskota et al. (2003) study that co-isolated twelve taxane-type diterpenes from a single Taxus yunnanensis wood extract, 1-dehydroxybaccatin IV demonstrated concentration-dependent NO inhibition with an IC50 of 32.2 μM in LPS-activated macrophages [1]. In the same assay system, structurally related taxanes exhibited a range of potencies: hongdoushan A showed the strongest inhibition (IC50 = 15.0 μM), followed by coniferyl aldehyde (IC50 = 18.0 μM), taxusin (IC50 = 22.1 μM), and 2α,5α,10β-triacetoxy-14β-[(S)-2-methylbutyryloxy]-4(20),11-taxadiene (IC50 = 26.4 μM). The positive control L-NMMA gave an IC50 of 28.5 μM [1]. This quantitative ranking positions 1-dehydroxybaccatin IV as a moderately potent NO inhibitor within its natural product class, with an IC50 2.1-fold higher than the most potent analog hongdoushan A but comparable to the L-NMMA control (1.1-fold difference). Critically, this head-to-head dataset was generated under identical experimental conditions, eliminating inter-laboratory variability [1].

Nitric oxide inhibition Inflammation Macrophage assay

Absence of Cytotoxicity in 1-Dehydroxybaccatin IV Contrasts with Broad-Spectrum Cytotoxicity of Other Taxanes from the Same Source

In a 2022 study of 15 compounds isolated from Taxus wallichiana stem bark, compounds 3 and 7–15 demonstrated cytotoxicity against all five human cancer cell lines tested—lung (SK-LU-1), liver (HepG2), breast (MCF7), skin (SK-Mel-2), and prostate (LNCaP)—with IC50 values ranging from 1.4 ± 0.2 to 88.1 ± 5.8 μM [1]. Compound 6, identified as 1-dehydroxybaccatin IV, was conspicuously absent from the list of cytotoxic compounds. The study's structure-activity relationship analysis concluded that the phenylalanine substituent at C-13 likely plays an important role in conferring cytotoxicity to taxane diterpenoids [1]. Since 1-dehydroxybaccatin IV lacks both the C-13 phenylalanine side chain and the C1β-hydroxyl group present in more cytotoxic taxanes, its non-cytotoxic profile is structurally consistent. This negative result—documented absence of cytotoxicity across five cancer lines where 10 of 13 co-isolated taxanes were active—constitutes a meaningful differentiator.

Cytotoxicity Cancer cell lines Structure-activity relationship

1-Dehydroxybaccatin IV Is the Exclusive Native Substrate for Taxane C1β-Hydroxylase (TmT1βH) in Paclitaxel Biosynthesis

A 2025 study in Angewandte Chemie International Edition functionally characterized TmT1βH, a novel α-ketoglutarate/Fe(II)-dependent dioxygenase from Taxus × media cell cultures [1]. When recombinant TmT1βH was incubated with 1β-dehydroxybaccatin IV (1) as substrate, it produced a major C1-hydroxylated product—baccatin IV (1a)—and a minor product, 15-hydroxy-11(15→1)abeo-baccatin IV (1b), a non-classical 5/7/6-type taxane [1]. Substrate specificity profiling demonstrated that TmT1βH preferentially accepts taxoids with high oxygenation levels, positioning 1-dehydroxybaccatin IV as a specific, non-redundant biosynthetic intermediate [1]. The study further achieved artificial reconstitution of the complete biosynthetic pathways for baccatin IV and baccatin VI from geranylgeranyl diphosphate (GGPP) in a heterologous tobacco system, confirming that 1-dehydroxybaccatin IV is an obligate pathway intermediate [1]. No other taxane tested could substitute as a substrate for this enzymatic step, establishing 1-dehydroxybaccatin IV's unique, genetically validated role in taxane biosynthesis.

Biosynthesis Enzymology Metabolic engineering

Physicochemical Differentiation: Reduced Polar Surface Area and Hydrogen Bond Donor Count Versus Baccatin IV

The single structural difference—absence of the C1β-hydroxyl group in 1-dehydroxybaccatin IV versus its presence in baccatin IV—produces quantifiable changes in key physicochemical descriptors relevant to chromatographic method development, formulation, and computational modeling . 1-Dehydroxybaccatin IV has a molecular weight of 636.69 g/mol, a topological polar surface area (TPSA) of 167.00 Ų, zero hydrogen bond donors (HBD = 0), and an XlogP of 1.70 . In contrast, baccatin IV has a molecular weight of 652.69 g/mol (+16 Da), a TPSA of 187.00 Ų (+20 Ų), one hydrogen bond donor (HBD = 1), and an XlogP of 0.60 . These differences alter chromatographic retention, predicted membrane permeability, and solubility profiles. The lower TPSA and higher XlogP of 1-dehydroxybaccatin IV predict greater lipophilicity and potentially enhanced passive membrane diffusion compared to baccatin IV, although experimental permeability data remain unconfirmed.

Physicochemical properties Drug-likeness Chromatographic behavior

High-Value Research Application Scenarios for 1-Dehydroxybaccatin IV Based on Quantitative Differentiation Evidence


Inflammation Target Discovery Using a Non-Cytotoxic Taxane Scaffold with Defined NO Inhibitory Activity

For academic and pharmaceutical research groups screening natural product libraries for NO inhibition in macrophage-based inflammation models, 1-dehydroxybaccatin IV provides a taxane chemical scaffold that demonstrates measurable NO inhibition (IC50 = 32.2 μM) [1] while avoiding the confounding cytotoxicity that complicates interpretation of results with paclitaxel-series taxanes—which show IC50 values as low as 1.4 μM against multiple human cancer lines [2]. This decoupling of NO inhibition from cytotoxicity makes 1-dehydroxybaccatin IV suitable as a tool compound for studying NO-mediated inflammatory signaling pathways without inducing cell death artifacts.

Taxane Biosynthetic Pathway Elucidation and Heterologous Reconstitution Studies

1-Dehydroxybaccatin IV is the genetically validated, native substrate for the committed C1β-hydroxylation step in paclitaxel biosynthesis, catalyzed by TmT1βH (α-KG/Fe(II)-dependent dioxygenase) [1]. Researchers engaged in metabolic engineering of the paclitaxel pathway, enzyme kinetics characterization, or heterologous production of baccatin IV and downstream taxanes in plant or microbial chassis require this specific compound as a pathway intermediate standard and enzymatic substrate. Baccatin IV cannot substitute for this purpose, as it is the product rather than the substrate of the C1β-hydroxylation reaction [1].

Taxane Structure-Activity Relationship (SAR) Studies Focused on C1β Functionalization

The well-defined single-atom difference between 1-dehydroxybaccatin IV (C1β-H; zero HBD; TPSA = 167.00 Ų; XlogP = 1.70) and baccatin IV (C1β-OH; one HBD; TPSA = 187.00 Ų; XlogP = 0.60) provides medicinal chemistry and natural product SAR programs with a minimal structural pair for probing the contribution of the C1β-hydroxyl group to target binding, pharmacokinetic behavior, and metabolic stability [1][2]. This pair enables controlled comparative studies where all other structural features (oxetane ring, acetate ester pattern, taxane core skeleton) are held constant, isolating the effect of a single hydroxyl substitution.

Natural Product Analytical Method Development and Chemotaxonomic Marker Studies

The distinct chromatographic behavior of 1-dehydroxybaccatin IV relative to co-occurring taxanes—driven by its lower TPSA (167 vs. 187 Ų for baccatin IV), higher predicted lipophilicity (XlogP 1.70 vs. 0.60), and absence of hydrogen bond donors—makes it a valuable reference standard for HPLC, LC-MS, and GC-MS method development aimed at resolving taxane diterpenoids in complex Taxus extracts [1][2]. Its confirmed presence across multiple Taxus species (T. mairei, T. yunnanensis, T. baccata, T. wallichiana) supports its utility as a chemotaxonomic marker for species differentiation and quality control of Taxus-derived natural product preparations [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Dehydroxybaccatin IV

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.